molecular formula C5H6F2O2 B8012686 2,2-Difluoro-cyclopropanecarboxylic acid methyl ester

2,2-Difluoro-cyclopropanecarboxylic acid methyl ester

Cat. No.: B8012686
M. Wt: 136.10 g/mol
InChI Key: IGODTYYMANEIRW-UHFFFAOYSA-N
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Description

2,2-Difluoro-cyclopropanecarboxylic acid methyl ester is an organic compound with the molecular formula C5H6F2O2. It is a colorless liquid that is used in various chemical reactions and applications. The compound is characterized by the presence of a cyclopropane ring substituted with two fluorine atoms and a carboxylic acid methyl ester group. This unique structure imparts specific chemical properties and reactivity to the compound .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Difluoro-cyclopropanecarboxylic acid methyl ester typically involves the cyclopropanation of a suitable precursor. One common method is the reaction of difluorocarbene with an appropriate olefin. The difluorocarbene can be generated in situ from reagents such as difluoromethyl phenyl sulfone under basic conditions .

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory synthesis methods. Large-scale production requires careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the industrial process .

Chemical Reactions Analysis

Types of Reactions

2,2-Difluoro-cyclopropanecarboxylic acid methyl ester undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce various functional groups into the cyclopropane ring .

Scientific Research Applications

2,2-Difluoro-cyclopropanecarboxylic acid methyl ester has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,2-Difluoro-cyclopropanecarboxylic acid methyl ester involves its interaction with various molecular targets. The presence of fluorine atoms can enhance the compound’s stability and reactivity. The cyclopropane ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that can interact with biological molecules or other chemical species .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,2-Difluoro-cyclopropanecarboxylic acid methyl ester is unique due to its specific combination of a cyclopropane ring, fluorine atoms, and a carboxylic acid methyl ester group. This combination imparts distinct chemical properties and reactivity, making it valuable in various applications .

Properties

IUPAC Name

methyl 2,2-difluorocyclopropane-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6F2O2/c1-9-4(8)3-2-5(3,6)7/h3H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGODTYYMANEIRW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CC1(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6F2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

136.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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